molecular formula C28H21PS B15168092 3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene CAS No. 649556-55-8

3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene

Cat. No.: B15168092
CAS No.: 649556-55-8
M. Wt: 420.5 g/mol
InChI Key: IBJOYGBEUIYDFW-UHFFFAOYSA-N
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Description

3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[310]hex-3-ene is a complex organophosphorus compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,6-tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene typically involves the reaction of a phosphine with a thioketone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5,6,6-tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene is unique due to its specific arrangement of phenyl groups and the presence of both phosphorus and sulfur atoms in its bicyclic structure. This unique combination of elements and structure imparts distinctive chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

649556-55-8

Molecular Formula

C28H21PS

Molecular Weight

420.5 g/mol

IUPAC Name

3,5,6,6-tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene

InChI

InChI=1S/C28H21PS/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)28(29(27)30-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H

InChI Key

IBJOYGBEUIYDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C(P3S2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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